[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-8-5-4-6-9-16)12-17-10-7-11-21(17)18(23)15(3)20/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3/t15-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXWKBVYQAUXDR-MYJWUSKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Intermediate A: Isopropyl-carbamic Acid Benzyl Ester
Procedure :
-
Reagents : Isopropylamine, benzyl chloroformate, triethylamine (TEA), dichloromethane (DCM).
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Conditions : 0°C to room temperature, inert atmosphere.
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Mechanism : Nucleophilic acyl substitution.
Isopropylamine reacts with benzyl chloroformate in the presence of TEA to form the corresponding carbamate. Excess benzyl chloroformate ensures complete conversion.
Synthesis of Intermediate B: 2-(Aminomethyl)pyrrolidine
Challenges :
-
Pyrrolidine ring stability under basic/acidic conditions.
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Selective functionalization at the 2-position.
Method :
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Starting Material : Commercially available pyrrolidine.
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Protection : Boc (tert-butyloxycarbonyl) protection of the secondary amine.
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Functionalization :
Deprotection : TFA (trifluoroacetic acid) removes the Boc group.
Synthesis of Intermediate C: (S)-2-Protected Aminopropionic Acid
Protection Strategies :
-
Fmoc : Fluorenylmethyloxycarbonyl (acid-sensitive).
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Boc : Base-labile.
Procedure :
-
L-alanine is dissolved in THF/water.
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Boc anhydride added under basic conditions (pH 10–11).
Final Coupling and Deprotection
Step 1: Peptide Coupling
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Reagents : HOBt (hydroxybenzotriazole), EDCI (ethyl dimethylaminopropyl carbodiimide).
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Conditions : DCM, 0°C → RT, 12 hours.
Intermediate B (2-aminomethylpyrrolidine) reacts with Intermediate C (Boc-L-alanine) to form the amide bond.
Step 2: Carbamate Formation
-
Intermediate A (isopropyl-carbamic acid benzyl ester) couples with the secondary amine of the pyrrolidine moiety via carbamate linkage using phosgene or triphosgene.
Step 3: Global Deprotection
Overall Yield : 42–48% (three steps).
Optimization and Troubleshooting
Racemization Control
Purification Challenges
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Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) resolves diastereomers.
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HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final purity >98%.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
\[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: : Conversion to more oxidized states.
Reduction: : Reduction of specific functional groups.
Substitution: : Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Methanol, ethanol, dichloromethane.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products Formed
The reactions involving this compound yield a variety of products, including different esters, amides, and carbamate derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Industrial Production
The synthesis of this compound typically involves several steps, including the protection of amino groups and the coupling of amino-propionyl derivatives with pyrrolidine nuclei. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) under anhydrous conditions, followed by deprotection steps to yield the final product.
Industrial Methods :
- Continuous flow techniques are employed for high yield and purity.
- Automated systems ensure consistent reaction conditions.
- Key considerations include catalyst efficiency and waste minimization.
Chemistry
In synthetic chemistry, this compound serves as a vital intermediate for creating more complex molecules. Its structure allows for various modifications that tailor its properties for specific applications.
Biology
Biologically, it plays a crucial role in synthesizing peptide analogs and mimetics. These applications are essential for studying protein interactions and enzyme functions, which can lead to advancements in understanding biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Modifications can enhance pharmacokinetic properties, making it suitable for drug design. Its mechanism of action often involves interactions with molecular targets through its functional groups, influencing enzyme activity and receptor binding.
Case Studies
- Peptide Synthesis : A study demonstrated that derivatives of this compound could effectively mimic natural peptides, enhancing their stability and bioactivity in biological systems.
- Drug Development : Research has shown that modifications to the core structure improve the binding affinity to specific receptors, suggesting potential use in developing new medications targeting neurological disorders.
Mechanism of Action
\[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester exerts its effects by interacting with specific molecular targets within cells. It binds to enzymes, receptors, or other proteins, influencing their activity and triggering biochemical pathways. The exact mechanism of action varies depending on its application but typically involves modulation of cellular processes at the molecular level.
Comparison with Similar Compounds
Heterocyclic Ring Variations
- Piperidine vs. The larger ring may reduce steric hindrance in enzyme pockets . Target Compound (Pyrrolidine-based): The smaller pyrrolidine ring imposes greater rigidity, which could enhance selectivity for specific biological targets .
Substituent Modifications
- Amino-Propionyl vs. Amino-Ethyl Groups: [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 10-F083690): Substituting the amino-propionyl group with a shorter amino-ethyl chain reduces hydrogen-bonding capacity, likely decreasing solubility and target affinity .
- Hydroxyethyl vs.
Carbamate and Ester Modifications
- tert-Butyl vs. Benzyl Ester: [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 1354026-02-0): The tert-butyl ester enhances metabolic stability but may reduce bioavailability due to increased hydrophobicity .
- This contrasts with tert-butyl or cyclopropyl esters, which are more stable under physiological conditions .
Table 1: Structural and Functional Comparison of Analogs
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester, known for its complex structure and diverse applications in medicinal chemistry, is an important subject of study due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and research findings.
- Molecular Formula : C19H29N3O3
- CAS Number : 1353943-98-2
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Amino Group : The amino-propionyl group is synthesized.
- Coupling with Pyrrolidine : The amino-propionyl derivative is coupled with a pyrrolidine nucleus using coupling reagents like dicyclohexylcarbodiimide (DCC).
- Final Modifications : Deprotection and subsequent functional group modifications are performed to yield the final product.
The compound exhibits significant biological activity primarily through its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. The activation of these receptors can lead to various physiological responses, making this compound a valuable tool in pharmacological research .
Case Studies and Research Findings
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus. These derivatives showed a reduction in the minimum inhibitory concentration (MIC) when tested against resistant strains, indicating their potential as therapeutic agents .
- Cytotoxicity Assessments : Research has shown that certain analogs of this compound exhibit low cytotoxicity in human fibroblast cell lines, suggesting their safety for potential therapeutic applications. The cytotoxic profiles indicate that these compounds do not elicit acute toxic effects, making them suitable candidates for further development .
- Peptide Mimetic Applications : The compound is also utilized in synthesizing peptide analogs and mimetics, which are essential for studying protein interactions and enzyme functions. This application highlights its significance in drug discovery and development processes .
Comparative Biological Activity Table
| Property | This compound | Related Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against resistant Staphylococcus aureus | Piperic acid amides |
| Cytotoxicity | Low cytotoxicity in fibroblast cells | Various amino acid amides |
| Use in Peptide Synthesis | Vital for studying protein interactions | Other peptide mimetics |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester, and how can purity be optimized?
- Methodology : A common approach involves coupling the pyrrolidine moiety with a benzyl-protected carbamate group using reagents like polystyrene-triphenylphosphine and imidazole, followed by purification via column chromatography (e.g., light petroleum:EtOAc gradients). Purity (>95%) can be achieved by optimizing solvent ratios and monitoring reaction progress with TLC or HPLC .
- Critical Step : Ensure stereochemical integrity by using enantiomerically pure (S)-2-aminopropionic acid derivatives to avoid racemization during acylation .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the carbamate group. Use moisture-free solvents (e.g., anhydrous CHCl₃ or DCM) during synthesis. Waste must be segregated and treated by certified biohazard disposal services due to potential environmental toxicity .
- Handling : Always use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for spill management and first-aid measures .
Q. What analytical techniques are suitable for structural confirmation?
- Characterization : Employ a combination of ¹H NMR (400 MHz, CDCl₃) to resolve stereochemistry (e.g., δH 3.08–3.38 ppm for pyrrolidine CH₂ groups) and IR spectroscopy (e.g., νmax 1689 cm⁻¹ for carbonyl stretching). LC-MS with a C18 column and ammonium acetate buffer (pH 6.5) is recommended for purity assessment .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize retro-Claisen side reactions during synthesis?
- Data-Driven Approach : Retro-Claisen pathways are temperature-sensitive. Conduct kinetic studies at varying temperatures (0–25°C) and monitor byproducts via GC-MS. Lower temperatures (<10°C) and shorter reaction times reduce decomposition. Use tert-butyl esters as transient protecting groups for intermediates .
- Contradiction Note : While polystyrene-triphenylphosphine improves yield in iodination steps, it may introduce impurities; replace with soluble triphenylphosphine if HPLC detects phosphine oxides .
Q. What strategies validate the stereochemical configuration of the (S)-2-aminopropionyl group?
- Advanced Techniques : X-ray crystallography of intermediates (e.g., benzyl ester derivatives) confirms absolute configuration. Alternatively, use chiral HPLC with a cellulose-based column and hexane:isopropanol mobile phase to resolve enantiomers .
- Challenge : Racemization risk increases at high pH. Maintain neutral to mildly acidic conditions (pH 5–7) during coupling reactions .
Q. How do researchers address discrepancies in NMR data for pyrrolidine derivatives?
- Case Study : Conflicting δH values for CHNH protons (e.g., 4.72–4.75 ppm vs. literature 4.80 ppm) may arise from solvent polarity or concentration effects. Re-run spectra in deuterated DMSO to enhance resolution and compare with computed chemical shifts (DFT/B3LYP) .
Q. What stability studies are critical for long-term storage of carbamic acid esters?
- Protocol : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic stability. Monitor by HPLC for benzyl alcohol byproducts, indicating ester cleavage. Lyophilization or formulation with desiccants (e.g., silica gel) extends shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
